sec-Butyl 1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts to synthesize trisubstituted imidazoles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl 1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions depend on the desired products and the functional groups present on the imidazole ring .
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include nickel catalysts for cyclization reactions, tert-butylhydroperoxide (TBHP) as an oxidant, and various aryl aldehydes and anilines for multicomponent reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield disubstituted imidazoles, while multicomponent reactions can produce highly substituted imidazole derivatives .
Scientific Research Applications
sec-Butyl 1H-imidazole-4-carboxylate has a wide range of scientific research applications due to its versatile chemical and biological properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, anti-inflammatory, and antitumor activities . Additionally, imidazole derivatives are used in the development of new drugs to overcome antimicrobial resistance .
Mechanism of Action
The mechanism of action of sec-Butyl 1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways. The specific mechanism depends on the structure of the imidazole derivative and its target .
Comparison with Similar Compounds
sec-Butyl 1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. These compounds share the imidazole core structure but differ in their substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
butan-2-yl 1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10) |
InChI Key |
MJUCGFJGBBHBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.